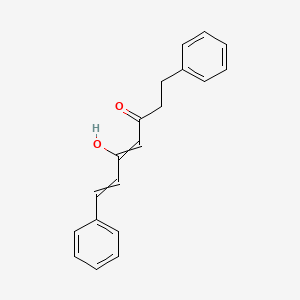
GPR40 agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPR40 agonist 1 is a synthetic compound that targets the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine. GPR40 agonists are being extensively researched for their potential in treating type 2 diabetes mellitus (T2DM) and other metabolic disorders by enhancing glucose-dependent insulin secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GPR40 agonist 1 involves several key transformations, including the exchange of a trans-propenyl group for a cyclopropane, relocation of the ether linkage from a para- to an ortho-orientation on the central phenyl ring, and the addition of a 5,5-dimethylcyclopent-1-enyl group to the biphenyl moiety . These modifications lead to the discovery of potent full agonists such as AM-1638 .
Industrial Production Methods
Industrial production methods for GPR40 agonists typically involve large-scale chemical synthesis processes. Key transformations refined for large-scale production include asymmetric aldol reactions, O-alkylation of unstable intermediates, selective (Z)-olefination, and reduction of a Weinreb amide to aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
GPR40 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties .
Applications De Recherche Scientifique
GPR40 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of GPR40 agonists.
Biology: Investigated for its role in modulating insulin secretion and incretin release.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting GPR40 .
Mécanisme D'action
GPR40 agonist 1 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic β-cells and enteroendocrine cells. Upon activation, GPR40 stimulates the secretion of insulin and incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose control through increased insulin secretion and improved glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to GPR40 agonist 1 include:
- AMG 837
- TAK-875
- AM-1638
- AM-6226
Uniqueness
This compound is unique in its ability to engage both the insulinogenic and incretinogenic axes, promoting dramatic improvement in glucose control. Unlike partial agonists, GPR40 full agonists like AM-1638 stimulate both insulin and incretin secretion, leading to enhanced glucose control even in the presence of elevated glucagon secretion .
Propriétés
Formule moléculaire |
C27H30FN3O4 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
(3S)-3-cyclopropyl-3-[3-[[5-(5-fluoro-2-methoxypyridin-4-yl)-6-(2-methylpropyl)pyrazin-2-yl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C27H30FN3O4/c1-16(2)9-24-27(22-11-25(34-3)29-14-23(22)28)30-13-19(31-24)15-35-20-6-4-5-18(10-20)21(12-26(32)33)17-7-8-17/h4-6,10-11,13-14,16-17,21H,7-9,12,15H2,1-3H3,(H,32,33)/t21-/m0/s1 |
Clé InChI |
FNXMDDKBLZLDDD-NRFANRHFSA-N |
SMILES isomérique |
CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4 |
SMILES canonique |
CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)


![2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide](/img/structure/B12432468.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)

![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)

![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
